molecular formula C12H14O2S B15204149 S-butyl oxo-phenyl-thioacetate

S-butyl oxo-phenyl-thioacetate

Cat. No.: B15204149
M. Wt: 222.31 g/mol
InChI Key: CGUXRJHGMPOTRV-UHFFFAOYSA-N
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Description

S-butyl oxo-phenyl-thioacetate: is an organosulfur compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thioesterification: One common method for preparing S-butyl oxo-phenyl-thioacetate involves the thioesterification of butyl thiol with phenyl oxoacetate. This reaction typically requires a catalyst such as triethylamine and is carried out under an inert atmosphere to prevent oxidation.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a butyl halide with phenyl thioacetate in the presence of a base like potassium carbonate. This reaction is often performed in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-butyl oxo-phenyl-thioacetate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiols and alcohols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, triethylamine.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: S-butyl oxo-phenyl-thioacetate is used as a building block in the synthesis of more complex organosulfur compounds.

    Catalysis: It serves as a precursor in the preparation of catalysts for various organic reactions.

Biology and Medicine:

    Enzyme Studies: The compound is used to study the activity of enzymes such as esterases and thioesterases.

    Drug Development: It is investigated for its potential as a prodrug, where the thioester linkage can be cleaved to release active pharmaceutical ingredients.

Industry:

Mechanism of Action

Mechanism: The mechanism of action of S-butyl oxo-phenyl-thioacetate involves the cleavage of the thioester bond, which releases the butyl and phenyl oxoacetate moieties. This cleavage can be catalyzed by enzymes such as esterases or by chemical reagents.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    S-phenyl thioacetate: Similar structure but lacks the butyl group.

    S-tert-butyl thioacetate: Contains a tert-butyl group instead of a butyl group.

    Ethyl thioacetate: Contains an ethyl group instead of a butyl group.

Uniqueness: Its combination of properties makes it suitable for specific synthetic and industrial applications that similar compounds may not fulfill .

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

S-butyl 2-oxo-2-phenylethanethioate

InChI

InChI=1S/C12H14O2S/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

CGUXRJHGMPOTRV-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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